molecular formula C11H13N B084738 2,2-Dimethyl-1,2-dihydroquinoline CAS No. 14465-61-3

2,2-Dimethyl-1,2-dihydroquinoline

Cat. No.: B084738
CAS No.: 14465-61-3
M. Wt: 159.23 g/mol
InChI Key: JWSUYSBONRNZRW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,2-dihydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. This compound is characterized by its bicyclic structure, which includes a benzene ring fused to a pyridine ring. The presence of two methyl groups at the 2-position of the dihydroquinoline ring distinguishes it from other quinoline derivatives. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,2-dihydroquinoline typically involves the cyclization of N-alkynylaniline derivatives. One common method includes the thermal cyclization of N-alkynylaniline in the presence of a copper catalyst. This reaction proceeds under reflux conditions in toluene, yielding the desired dihydroquinoline derivative . Another efficient synthetic route involves the use of AuCl3/AgSbF6-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols .

Industrial Production Methods: Industrial production of this compound often employs large-scale thermal cyclization methods. The process involves the use of copper catalysts and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

2,2-Dimethyl-1,2-dihydroquinoline has a wide range of applications in scientific research:

Properties

IUPAC Name

2,2-dimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSUYSBONRNZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498243
Record name 2,2-Dimethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14465-61-3
Record name 2,2-Dimethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-[3,3-dimethylpropyn-3-yl]aniline and cuprous chloride (3.9 g) in toluene (140 mL) was refluxed under nitrogen for 4½ hrs. The reaction mixture was filtered and the filtrate washed with saturated aqueous sodium chloride, dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with dichloromethane:hexane (1:1) to provide the desired compound.
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0 (± 1) mol
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[Compound]
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cuprous chloride
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3.9 g
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140 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of aniline (19 mL, 0.20 mol), 3-acetoxy-3-methyl-1-butyne (26 g, 0.20 mol), CuCl (1.0 g, 10 mmol) and Et3N (28 mL, 0.20 mol) in THF (120 mL) was heated at reflux for 5 h and was filtered through a pad of Celite™. Removal of solvent and chromatography of the crude mixture (silica gel, EtOAc/hexane, 3/7) afforded 21 g (67%) of 3-methyl-3-phenylamino-1-butyne. Treatment of the aminobutyne with CuCl (0.70 mg, 7.0 mmol) in THF (200 mL) at 70° C. for 16 h followed by chromatography (silica gel, EtOAc/hexane, 3/7) afforded 13 g (60%) of 1,2-dihydro-2,2-dimethylquinoline (structure 75A of Scheme LII, where R1=H, R2-3=methyl). Treatment of the quinoline with di-tert-butyl dicarbonate (22 g, 0.10 mol) and DMAP (12 g, 0.10 mol) in THF (100 mL) for 16 h followed by chromatography (silica gel, EtOAc/hexane, 2/8) afforded 15 g (71%) of 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline. 1-tert-Butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline (3.0 g, 11 mmol) in THF (30 mL) was treated with 1.0 M BH3-THF in THF (29 mL, 29 mmol) at rt for 3 h and was quenched with 3 M KOH (20 mL). To the above solution 30% H2O2 (5 mL) was added and the mixture was stirred for 60 min, then 5 mL of water was introduced. The mixture was extracted, washed with brine and concentrated. Chromatography of the crude mixture on a silica gel column using a 10-30% mixture of EtOAc/Hexane as eluents afforded a 2:1 mixture of two isomers (0.87 g, 3.1 mmol), which was oxidized with PCC (2.5 g, 11 mmol) in 60 mL of methylene chloride at rt for 60 min. Removal of solvent and chromatography of the black oil on a silica gel column using a 20% mixture of EtOAc and hexane as solvent afforded 0.58 g (68%) of 1-tert-butoxycarbonyl-1,2,3,4-tetrahydro-2,2-dimethyl-4-quinolinone as a white solid. Data for 1-tert-butoxycarbonyl-1,2,3,4-tetrahydro-2,2-dimethyl-4-quinolinone: 1H NMR (400 MHz, CDCl3) 7.93 (d, J=7.8, 1H), 7.42 (t, J=7.8, 1H), 7.31 (d, J=7.8, 1H), 7.02 (t, J=7.8, 1H), 2.73 (s, 2H), 1.56 (s, 9H), 1.49 (s, 6H).
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0 (± 1) mol
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200 mL
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CuCl
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0.7 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,2-dihydroquinoline
Reactant of Route 2
2,2-Dimethyl-1,2-dihydroquinoline
Reactant of Route 3
2,2-Dimethyl-1,2-dihydroquinoline
Reactant of Route 4
2,2-Dimethyl-1,2-dihydroquinoline
Reactant of Route 5
2,2-Dimethyl-1,2-dihydroquinoline
Reactant of Route 6
2,2-Dimethyl-1,2-dihydroquinoline

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